Hexa-1,4-diyn-3-ol
Description
Contextualization within Diyne and Propargyl Alcohol Chemistry
Hexa-1,4-diyn-3-ol is structurally defined by a six-carbon chain containing two carbon-carbon triple bonds (a diyne) and a hydroxyl (-OH) group positioned on the carbon adjacent to one of the triple bonds, classifying it as a secondary propargyl alcohol. Propargyl alcohols are a class of compounds known for their rich and diverse reactivity, often serving as pivotal intermediates in organic synthesis. rsc.orgacs.org They readily undergo a variety of transformations, including nucleophilic substitution, oxidation, and cycloisomerization reactions. rsc.orgchemrxiv.org
The presence of the diyne motif, specifically a 1,4-diyne system, further enhances the compound's chemical utility. The synthesis of 1,4-diynes can be achieved through the reaction of propargyl alcohols with terminal alkynes, a transformation that can be catalyzed by various acids or transition metals. This process is valued for its atom economy, often producing water as the only byproduct.
The combination of both the propargyl alcohol and the 1,4-diyne functionalities within a single molecule makes this compound a highly reactive and versatile substrate for constructing complex molecular architectures. Its derivatives are susceptible to metal-catalyzed cyclizations, which can lead to the formation of various heterocyclic and carbocyclic systems. For instance, ruthenium catalysts have been shown to effectively catalyze the cycloisomerization of diyne-ols.
Significance as a Synthon in Advanced Organic Synthesis
In organic synthesis, a synthon is a conceptual unit used to simplify the process of designing a synthesis. This compound and its derivatives serve as powerful synthons for a range of complex molecules. The dual functionality allows for sequential or cascade reactions, providing efficient pathways to diverse chemical structures.
A notable application is in the synthesis of substituted heterocycles. For example, derivatives of this compound can be oxidized to the corresponding Hexa-1,4-diyn-3-one, which then serves as a precursor for γ-pyrones through acid-mediated cyclization. chemrxiv.org This strategy has been employed in the synthesis of analogues of cyclocurcumin (B586118), a natural photoswitch. chemrxiv.org
Furthermore, derivatives of this compound are crucial building blocks for synthesizing bioactive polyacetylenic alcohols, some of which are found in nature. mdpi.com For instance, the synthesis of 1,3-diphenylpenta-1,4-diyn-3-ol, a related structure, has been reported as an intermediate in cascade reactions to produce complex nitrogen-containing molecules. rsc.org The strategic use of silyl-protected versions of penta- and hexa-diyn-ols allows for controlled, stepwise reactions, highlighting their utility as versatile synthons in the stereoselective synthesis of natural products.
Data and Research Findings
Table 1: Properties of a Representative this compound Derivative
This table displays data for 1-(3-methoxy-4-(methoxymethoxy)phenyl)this compound, a derivative of the title compound. chemrxiv.org Data sourced from ChemRxiv. chemrxiv.org
| Property | Value |
| Chemical Formula | C₁₅H₁₆O₄ |
| Appearance | Brown oil |
| Synthesis Method | Addition of 1-propynylmagnesium bromide to an aldehyde precursor. chemrxiv.org |
| Yield | 89% chemrxiv.org |
| Subsequent Reaction | Oxidation to the corresponding ketone (diynone) using Manganese dioxide (MnO₂). chemrxiv.org |
Table 2: Selected Synthetic Applications of Propargyl Alcohols and Diynes
This interactive table summarizes key research findings related to the reactivity of propargyl alcohols and diynes, the core functionalities of this compound.
| Starting Material Class | Reagent/Catalyst | Product Class | Research Finding | Citation |
| Propargyl Alcohols & Terminal Alkynes | Cu(OTf)₂ | 1,4-Diynes | An atom-economical and selective method for synthesizing 1,4-diynes with water as the only byproduct. | |
| Propargylic Alcohols & Alkynylsilanes | Acid-treated K10 montmorillonite | 1,4-Diynes | A green, solvent-free approach using a reusable solid acid catalyst. | |
| Aryl-hexa-1,4-diyn-3-ol | MnO₂ then Triflic acid | γ-Pyrone | A multi-step synthesis where the diyne-ol is oxidized and then cyclized to form a γ-pyrone ring, a core of cyclocurcumin analogues. | chemrxiv.org |
| 1,3-diphenylpenta-1,4-diyn-3-ol | Tosylmethyl isocyanide (TosMIC) / AgOAc | (E)-vinyl sulfones | A cascade reaction demonstrating the utility of diyn-ols in constructing complex, functionalized acyclic molecules. | rsc.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
62679-53-2 |
|---|---|
Molecular Formula |
C6H6O |
Molecular Weight |
94.11 g/mol |
IUPAC Name |
hexa-1,4-diyn-3-ol |
InChI |
InChI=1S/C6H6O/c1-3-5-6(7)4-2/h2,6-7H,1H3 |
InChI Key |
VJRNBQYAZIWTQU-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C#C)O |
Origin of Product |
United States |
Synthetic Methodologies for Hexa 1,4 Diyn 3 Ol and Analogous Diynols
Strategies for Diynol Construction
The creation of the diynol structure hinges on the formation of key carbon-carbon bonds. The primary methods employed are nucleophilic additions to carbonyl compounds and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Addition Reactions
Nucleophilic addition reactions are a cornerstone in the synthesis of alcohols, including diynols. These reactions involve the attack of a nucleophilic carbon species on an electrophilic carbonyl carbon.
A classic and versatile method for alcohol synthesis is the Grignard reaction. geeksforgeeks.orgleah4sci.comorganic-chemistry.org This reaction utilizes an organomagnesium halide (Grignard reagent) as the nucleophile. geeksforgeeks.org The general principle involves the reaction of a Grignard reagent with an aldehyde or ketone to form a secondary or tertiary alcohol, respectively, after an acidic workup. leah4sci.comorganic-chemistry.orgmasterorganicchemistry.com For the synthesis of hexa-1,4-diyn-3-ol and its analogs, this involves the addition of an alkynyl Grignard reagent to an alkynal or alkynone. The polarity of the carbon-magnesium bond allows the carbon to act as a nucleophile, attacking the electrophilic carbonyl carbon. libretexts.org
The reaction proceeds via a nucleophilic addition mechanism, where the Grignard reagent adds to the carbonyl group, forming a tetrahedral magnesium alkoxide intermediate. libretexts.org Subsequent protonation during workup yields the final alcohol product. libretexts.org The choice of the aldehyde or ketone determines the substitution pattern of the resulting alcohol. For instance, reacting a Grignard reagent with formaldehyde (B43269) produces a primary alcohol, while aldehydes yield secondary alcohols, and ketones result in tertiary alcohols. libretexts.orglibretexts.orglibretexts.org
Table 1: Examples of Grignard Reagent Additions for Alcohol Synthesis
| Grignard Reagent | Carbonyl Compound | Product Type |
| Alkyl/Aryl-MgX | Formaldehyde | Primary Alcohol |
| Alkyl/Aryl-MgX | Aldehyde | Secondary Alcohol |
| Alkyl/Aryl-MgX | Ketone | Tertiary Alcohol |
This table illustrates the general outcomes of Grignard reactions with different carbonyl compounds.
A specific and highly relevant application of the Grignard reaction for the synthesis of diynols is the addition of ethynylmagnesium bromide to alkynones. rsc.orgscirp.org This method allows for the direct construction of the this compound skeleton. The synthesis of the precursor alkynone can be achieved through methods like the palladium-catalyzed reaction of an ethynylbenzene with a benzoyl chloride. rsc.org The subsequent addition of ethynylmagnesium bromide to the alkynone furnishes the desired 1,4-diyn-3-ol. rsc.org For example, 1,3-diphenylprop-2-yn-1-one can be reacted with ethynylmagnesium bromide to produce 1,3-diphenylpenta-1,4-diyn-3-ol. rsc.org Alkynones themselves are often prepared by the oxidation of the corresponding secondary propargyl alcohols, which can be synthesized by reacting an aldehyde with ethynylmagnesium bromide. scirp.orgjove.com
In a documented synthesis, an aryl-hexa-1,4-diyn-3-ol was prepared by adding 1-propynylmagnesium bromide to an aryl-propiolaldehyde in anhydrous THF at low temperatures, achieving a high yield of 89%. chemrxiv.org This highlights the efficiency of this method for constructing complex diynol structures.
Grignard Reagent Additions to Aldehydes and Ketones
Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile platform for the formation of carbon-carbon bonds, including the construction of diyne systems.
The Sonogashira coupling is a widely used reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org It has proven to be a valuable tool in the synthesis of complex molecules, including natural products containing enyne and enediyne moieties, due to its mild reaction conditions. wikipedia.orglibretexts.org
While not a direct method for synthesizing this compound from simple precursors in a single step, the Sonogashira reaction is crucial for preparing key intermediates. For instance, it can be used to couple a terminal diacetylene bearing a hydroxyl group with an iodoarene, leading to the formation of arylalkadiynols. spbu.ru This sequential approach, involving an initial isomerization to form the terminal diyne followed by the Sonogashira coupling, allows for the efficient preparation of unsymmetrical diynols. spbu.ru The reaction often employs catalysts like Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂. libretexts.org
Table 2: Key Components of a Typical Sonogashira Coupling Reaction
| Component | Role | Common Examples |
| Palladium Catalyst | Primary Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ |
| Copper Co-catalyst | Co-catalyst | CuI |
| Base | Neutralizes HX by-product | Amines (e.g., Et₃N, DIPA) |
| Substrates | Reactants | Terminal Alkyne, Aryl/Vinyl Halide |
This table outlines the essential components for a standard Sonogashira cross-coupling reaction.
The oxidative coupling of terminal acetylenes is a direct method for the synthesis of symmetrical 1,3-diynes. nih.gov This reaction, often referred to as the Glaser coupling or Hay coupling, involves the dimerization of terminal alkynes in the presence of a copper salt and an oxidant. tandfonline.com Various copper(I)-catalyzed systems have been developed that are efficient, base-free, and can be performed under mild conditions. nih.gov For instance, a method utilizing CuBr as a catalyst and di-tert-butyldiaziridinone as an oxidant in acetonitrile (B52724) has been shown to effectively couple a range of terminal alkynes to their corresponding 1,3-diynes in good yields. nih.gov
This methodology can be extended to the synthesis of symmetrical diynols by using propargyl alcohols as the starting terminal acetylenes. tandfonline.com Microwave-assisted protocols have also been developed to accelerate these reactions, allowing for the synthesis of symmetrical 1,3-diynes under solvent-free conditions in very short reaction times. tandfonline.comtandfonline.com For example, the homocoupling of propargyl alcohols using CuI and TMEDA under microwave irradiation can provide the desired diynediols in moderate to good yields. tandfonline.com While this method directly produces symmetrical 1,3-diynes, it is a foundational technique for constructing the core diyne structure present in molecules like this compound and its analogs.
Copper(I)-Catalyzed Dimerization of Terminal Alkynes
The copper(I)-catalyzed homocoupling of terminal alkynes, often referred to as the Glaser or Glaser-Hay coupling, is a foundational method for the synthesis of symmetric 1,3-diynes. researchgate.netresearchgate.net This methodology can be extended to the synthesis of diynols. For instance, the dimerization of a propargyl alcohol derivative can lead to a symmetrical diynediol. While not a direct route to the unsymmetrical this compound, this reaction is crucial for creating the core 1,3-diyne structure present in many analogous compounds. researchgate.net The reaction typically employs a copper(I) salt, such as CuCl or CuBr, an amine base, and an oxidant, often oxygen or a copper(II) salt. organic-chemistry.orgnih.gov
The Cadiot-Chodkiewicz coupling, a related copper(I)-catalyzed reaction, allows for the cross-coupling of a terminal alkyne with a 1-haloalkyne, providing a direct route to unsymmetrical diynes. mdpi.com This method is particularly relevant for the synthesis of more complex diynols. For example, a propargyl alcohol derivative can be coupled with a different terminal alkyne to construct the desired diynol framework. mdpi.comskemman.is
| Catalyst System | Reactants | Product Type | Key Features |
| CuCl/Amine/O₂ (Glaser-Hay) | Terminal Alkyne (2 eq.) | Symmetrical 1,3-Diyne | Homocoupling, forms symmetrical diynes. organic-chemistry.org |
| CuCl/Amine | Terminal Alkyne, 1-Haloalkyne | Unsymmetrical 1,3-Diyne | Cross-coupling, versatile for complex diynols. mdpi.com |
| CuBr/PdCl₂(PPh₃)₂ | Terminal Alkyne, Electron-deficient Alkyne | Cross-dimerized Enyne | Selective addition, avoids homodimerization. wiley-vch.de |
Propargylation Strategies
Propargylation, the addition of a propargyl group to a carbonyl compound, is a direct and widely used method for synthesizing propargyl alcohols, which are precursors to or can be further elaborated into diynols.
The Favorskii reaction traditionally involves the addition of a terminal alkyne to a carbonyl compound in the presence of a strong base. wikipedia.orgwikipedia.org However, recent advancements have demonstrated that weak bases can also mediate this transformation, offering a milder and more selective approach. researchgate.net This modified Favorskii reaction can be used for the direct alkynylation of aldehydes to produce propargyl alcohols. researchgate.net Specifically, aliphatic aldehydes tend to furnish propargyl alcohols, while aromatic aldehydes may lead to α,β-unsaturated ketones. researchgate.net The use of a weak base system, such as cesium carbonate and triethylamine, can effectively promote the propargylation of carbonyl compounds. researchgate.net This method represents a transition-metal-free pathway to key synthetic intermediates. researchgate.net
The retro-Favorskii reaction is also a valuable tool in the synthesis of diynols, allowing for the deprotection of a terminal alkyne that has been masked as a 2-hydroxypropyl group. nih.gov
A variety of metals and their salts can mediate the propargylation of carbonyl compounds, offering a broad scope and operational simplicity. mdpi.com Barbier-type reactions, which involve the in-situ formation of an organometallic reagent, are a common strategy. mdpi.com For instance, the reaction of propargyl bromide with an aldehyde in the presence of metals like zinc or tin can produce homopropargylic alcohols. mdpi.comorganic-chemistry.org
The addition of organometallic propargyl reagents, such as propargyl Grignard reagents (propynylmagnesium bromide), to aldehydes is a classic and effective method for synthesizing secondary propargyl alcohols. chemrxiv.orgchemrxiv.org This approach was utilized in the synthesis of an aryl-hexa-1,4-diyn-3-ol, where 1-propynylmagnesium bromide was added to an arylated propiolaldehyde to afford the target diynol in high yield. chemrxiv.orgchemrxiv.org
| Metal/Reagent | Carbonyl Substrate | Propargylating Agent | Product Type | Key Features |
| Zinc | Aldehydes, Ketones | Propargyl Bromide | Homopropargylic Alcohol | Barbier-type, often solvent-free. organic-chemistry.org |
| Tin | Aldehydes | Propargyl Bromide | Homopropargylic Alcohol | Barbier-type, can be performed in moist solvents. mdpi.com |
| Propynylmagnesium Bromide | Aldehydes | - | Secondary Propargyl Alcohol | Grignard reaction, high-yielding. chemrxiv.orgchemrxiv.org |
| Indium | 1,3-Dicarbonyl Compounds | Propargyl Alcohols | Tetrasubstituted Furans | Tandem propargylation-cyclization. sci-hub.se |
Favorskii-Type Direct Propargylation via Weak Base Catalysis
Multi-component Cascade Reactions
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to building molecular complexity from simple starting materials in a single step. mdpi.com
Transition metal-catalyzed three-component reactions can assemble complex molecules from simple precursors. For example, a copper(I)-catalyzed reaction of propargyl alcohols, aldehydes, and amines (A³ coupling) can lead to the synthesis of functionalized furans. nih.gov While not directly yielding this compound, these reactions showcase the utility of propargyl alcohols in cascade sequences to build diverse heterocyclic structures. mdpi.comnih.gov The mechanism often involves an initial A³ coupling to form a propargylic amine, followed by isomerization to an allene (B1206475) and subsequent intramolecular cyclization. nih.gov Rhodium-catalyzed three-component carbene coupling reactions have also been developed for the synthesis of various organic molecules, highlighting the versatility of carbene chemistry in MCRs. researchgate.net
Regio- and Stereocontrol in Diynol Synthesis
Achieving high levels of regio- and stereocontrol is paramount in modern organic synthesis, particularly when constructing molecules with multiple stereocenters or functional groups. In the context of diynol synthesis, this control dictates the precise placement of substituents and the three-dimensional arrangement of atoms.
The synthesis of diynols often involves the coupling of different alkyne fragments, and the regioselectivity of these reactions is crucial. For instance, in the synthesis of unsymmetrical diynols via Cadiot-Chodkiewicz coupling, the reaction selectively forms a bond between the terminal alkyne and the haloalkyne without significant homocoupling. mdpi.com
Stereocontrol is particularly important when the diynol contains one or more chiral centers, as is the case for this compound. The addition of an organometallic reagent to a prochiral aldehyde, a common step in diynol synthesis, can be controlled to favor the formation of one enantiomer over the other. chemrxiv.orgchemrxiv.org The use of chiral ligands or catalysts in metal-mediated propargylations can induce high levels of enantioselectivity in the formation of homopropargylic alcohols. organic-chemistry.orgnih.gov For example, chiral BINOL derivatives have been used to promote the enantioselective addition of alkynes to aldehydes. mdpi.com
Furthermore, the geometry of any double bonds formed in subsequent transformations of the diynol must also be controlled. For example, stereoselective reduction of the alkyne moieties can lead to specific cis or trans alkene isomers. skemman.is The inherent chirality of the diynol can also direct the stereochemical outcome of subsequent reactions.
Recent research has also focused on gold-catalyzed cyclizations of diynols, where the regioselectivity can be controlled by the oxidation state of the gold catalyst and the electronic nature of the substituents. chemistryviews.org This allows for the divergent synthesis of different carbazole (B46965) isomers from the same starting material. chemistryviews.org
Catalyst-Dependent Selectivity Control
The selective synthesis of 1,4-diyn-3-ols and their subsequent transformation into various heterocyclic compounds are highly dependent on the choice of catalyst. Gold, silver, and rhodium catalysts have demonstrated distinct capabilities in controlling the reaction pathways and chemoselectivity.
Gold(I) catalysts are particularly effective in activating the alkyne moieties of 1,4-diyn-3-ols, leading to various annulation and cyclization reactions. For instance, gold-catalyzed [4+1] annulation reactions between 1,4-diyn-3-ols and isoxazoles have been reported to yield highly functionalized pyrrole (B145914) derivatives. acs.orgnih.gov The chemoselectivity of this reaction is governed by the initial attack of the isoxazole (B147169) on the less sterically hindered alkyne, which forms a gold carbene intermediate that subsequently undergoes a 1,2-alkynyl migration. acs.orgnih.gov Similarly, gold-catalyzed N,O-functionalization of 1,4-diyn-3-ols with N-hydroxyanilines also produces pyrrole derivatives through a proposed mechanism involving an α-oxo gold carbene intermediate. rsc.org
Silver catalysts also play a crucial role in the synthesis and transformation of diynols. Ag(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols with N-oxides provides a divergent pathway to 2-substituted furan-4-carboxamides, showcasing a different chemoselectivity compared to gold-catalyzed reactions. researchgate.netacs.org The choice of catalyst can thus direct the reaction towards different products. For example, while gold catalysis on certain 1,4-diyn-3-ol derivatives leads to 2,4,5-trisubstituted furans, silver catalysis can yield 2,4-disubstituted furans. acs.org
Rhodium catalysts offer another avenue for the selective synthesis of heterocyclic structures from diynol precursors. Rhodium(III)-catalyzed reactions of allylamines with alkenes, for instance, can produce pyrrole derivatives through a process involving C-H bond activation and N-annulation. acs.org Although not directly starting from this compound, these methods highlight the utility of transition metal catalysis in constructing specific molecular frameworks from related starting materials.
Table 1: Catalyst-Dependent Selectivity in Reactions of 1,4-Diyn-3-ol Analogs
| Catalyst System | Reactants | Product Type | Ref. |
|---|---|---|---|
| Gold(I) Complex | 1,4-Diyn-3-ols, Isoxazoles | Pyrrole Derivatives | acs.orgnih.gov |
| Gold(I) Complex | 1,4-Diyn-3-ols, N-Hydroxyanilines | Pyrrole Derivatives | rsc.org |
| Ag(I) Catalyst | 1,4-Diynamide-3-ols, N-Oxide | 2-Substituted Furan-4-carboxamides | researchgate.netacs.org |
Ligand and Solvent Effects on Reaction Outcomes
The outcome of synthetic reactions involving diynols is not only determined by the metal catalyst but is also significantly influenced by the ligands coordinated to the metal center and the solvent system used. These factors can affect reaction rates, yields, and selectivity.
While specific studies detailing ligand and solvent effects on the direct synthesis of this compound are limited, the broader context of transition-metal-catalyzed reactions of alkynes provides valuable insights. In gold-catalyzed reactions, the electronic and steric properties of phosphine (B1218219) ligands can modulate the catalyst's activity and selectivity. For instance, in the synthesis of 1,3-enynes via monocarbonylation of 1,3-diynes, the use of a specifically designed ligand, 2,2′-bis(tert-butyl(pyridin-2-yl)phosphanyl)-1,1′-binaphthalene (Neolephos), was crucial for achieving high chemoselectivity under mild conditions.
Solvents can also play a critical role. In the synthesis of furan-substituted allenes from 1,4-diyn-3-ols using a copper(I) catalyst, the choice of solvent can influence the reaction pathway and yield. semanticscholar.org Similarly, in the silver-catalyzed cyclization of 3-[2-(N-arylsulfamoyl)phenyl]penta-1,4-diyn-3-ols, acetonitrile (MeCN) was used as the solvent, leading to the stereoselective formation of benzothiazin-4-ol 1,1-dioxides. hud.ac.uk
Table 2: Influence of Ligands and Solvents on Related Reactions
| Catalyst System | Ligand/Solvent | Reaction Type | Effect | Ref. |
|---|---|---|---|---|
| Palladium | Neolephos | Monocarbonylation of 1,3-diynes | High chemoselectivity | |
| Copper(I) | Not specified | Synthesis of furyl-substituted allenes | Influences reaction pathway | semanticscholar.org |
Preparation of Precursors and Derivatives for Diynol Synthesis
The synthesis of this compound and its analogs relies on the availability of suitable precursors, namely substituted propiolaldehydes and propargyl alcohol derivatives.
Synthesis of Substituted Propiolaldehydes
Substituted propiolaldehydes are key starting materials for the synthesis of diynols. One common method for their preparation is the oxidation of the corresponding propargyl alcohols. For example, propiolaldehyde can be prepared in a decent yield by the aerobic oxidation of propargyl alcohol at room temperature under atmospheric pressure. researchgate.net This method is more environmentally friendly compared to older methods that use stoichiometric amounts of chromium trioxide (CrO3). researchgate.net
Another approach involves the functionalization of propiolaldehyde diethyl acetal (B89532), which can be prepared from acrolein. orgsyn.org The acetal can undergo various reactions, including alkylation of its metallated derivatives, to introduce substituents. orgsyn.org Tandem cyclization reactions using alkynyl aldehydes as synthons can also lead to a variety of heterocyclic compounds, demonstrating their versatility. mdpi.com
Table 3: Selected Synthetic Methods for Substituted Propiolaldehydes
| Starting Material | Reagents/Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Propargyl alcohol | Molecular oxygen, room temperature | Propiolaldehyde | Decent | researchgate.net |
| Acrolein | 1. Br2; 2. Triethyl orthoformate, ethanol; 3. NaOH, phase-transfer catalyst | Propiolaldehyde diethyl acetal | - | orgsyn.org |
Generation of Propargyl Alcohol Derivatives for Further Functionalization
Propargyl alcohol and its derivatives are fundamental building blocks in organic synthesis and are crucial for the preparation of diynols. acs.orgresearchgate.netmdpi.com They can be synthesized through the addition of terminal alkynes to aldehydes and ketones. organic-chemistry.org For example, the addition of 1-propynylmagnesium bromide to 3-(3-methoxy-4-(methoxymethoxy)phenyl)propiolaldehyde yields 1-(3-methoxy-4-(methoxymethoxy)phenyl)this compound with a high yield of 89%. chemrxiv.org
The functionalization of propargyl alcohols can be achieved through various catalytic systems. Ruthenium-catalyzed redox isomerization of ynols can lead to enones or enals, which can then undergo intramolecular Michael additions to form cyclic compounds. acs.org This highlights the potential to transform simple propargyl alcohols into more complex structures. Furthermore, enzymatic methods, such as kinetic resolution using lipases, can be employed to obtain enantiomerically pure propargyl alcohols, which are valuable for asymmetric synthesis. acs.orgbarc.gov.in For instance, 1-tert-butyldimethylsilylpenta-1,4-diyn-3-ol has been efficiently resolved using a lipase-catalyzed acylation strategy. acs.org
Silver-catalyzed reactions of propargylic alcohols with trimethylsilyl (B98337) azide (B81097) (TMS-N3) can afford 2-azidoallyl alcohols, demonstrating a method for the introduction of nitrogen-containing functional groups. rsc.org
Table 4: Synthesis and Functionalization of Propargyl Alcohol Derivatives
| Starting Materials | Reagents/Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| 3-(3-methoxy-4-(methoxymethoxy)phenyl)propiolaldehyde, 1-propynylmagnesium bromide | THF, -20 °C to rt | 1-(3-methoxy-4-(methoxymethoxy)phenyl)this compound | 89% | chemrxiv.org |
| Racemic 1-tert-butyldimethylsilylpenta-1,4-diyn-3-ol | Lipase from Pseudomonas species or Candida rugosa | Enantiomerically pure (S)-antipode | High ee | acs.org |
| 2°- and 3°-ethynyl carbinols | TMS-N3, Ag2CO3, DMSO, 80 °C | 2-Azidoallyl alcohols | Good to excellent | rsc.org |
Computational and Theoretical Studies on Diynols
Quantum Mechanical (QM) Calculations
Quantum mechanical methods are at the forefront of theoretical investigations into diynol reactivity. Methods ranging from Density Functional Theory (DFT) to high-level multireference calculations are employed to model these systems with increasing accuracy. mdpi.comnumberanalytics.com
Density Functional Theory (DFT) is a widely used quantum mechanical approach for studying the mechanisms of organic reactions due to its favorable balance of computational cost and accuracy. koyauniversity.orgmdpi.comnih.gov For reactions involving diynols, DFT calculations are instrumental in mapping potential energy surfaces, locating transition states, and calculating reaction enthalpies and activation barriers. koyauniversity.org
For instance, DFT has been successfully applied to investigate various cycloaddition and cycloisomerization reactions involving diynic structures. koyauniversity.orgacs.org Calculations using functionals like B3LYP can predict the geometries of reactants, products, and transition states, providing a detailed picture of the reaction pathway. koyauniversity.orgnih.gov In a study on the Diels-Alder reaction between but-3-en-2-one (B6265698) and hexa-1,2,4-triene, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine transition state geometries and compute activation enthalpies and entropies, revealing that cycloadducts from the trans conformer were energetically favored. koyauniversity.org Similarly, DFT calculations on the ruthenium-catalyzed cycloisomerization of diyne-ols confirmed the greater thermodynamic stability of the resulting 2-silyl-[6H]-pyrans compared to alternative acylsilane products. acs.org
These computational models allow for the exploration of different mechanistic possibilities, such as stepwise radical versus concerted pathways in cycloadditions, with calculated energy barriers helping to identify the most plausible route. mdpi.com
| Reaction Type | System Studied | Computational Method | Key Findings | Reference |
|---|---|---|---|---|
| Diels-Alder | hexa-1,2,4-triene + but-3-en-2-one | B3LYP/6-311++G(d,p) | Determined transition state geometries; calculated activation energies showed trans conformer products were more stable. | koyauniversity.org |
| Cycloisomerization | Silyl-substituted diyne-ols | DFT (unspecified functional) | Confirmed greater stability of silyl-pyran products over acylsilanes. | acs.org |
| [3+2] Cycloaddition | Nitrile oxide + Alkenes | M06-2X/Def2TZVP | Calculated energy barriers indicated a stepwise radical-mediated pathway was favored over a concerted mechanism. | mdpi.com |
Many reactions of diynes, such as the Bergman cyclization, can proceed through intermediates with significant diradical (or biradical) character. vt.edu These open-shell singlet (OSS) states are inherently multiconfigurational and cannot be adequately described by standard single-determinant methods like restricted DFT. mdpi.com Unrestricted DFT (UDFT) in a broken-symmetry (BS) framework offers a practical approach to study such systems. mdpi.comresearchgate.net
The BS-UDFT method allows the description of the OSS state by starting with an initial guess that breaks the spin symmetry, leading to a solution that represents a mixture of singlet and triplet states. mdpi.comrsc.org The energy of the pure singlet state and the diradical character can then be estimated using various spin decontamination schemes. researchgate.netrsc.org The diradical character provides a quantitative measure of the extent to which two electrons behave as unpaired spins. This is crucial for understanding the reactivity of species like p-benzyne, a diradical formed from enediyne cyclization, which is known to abstract hydrogen atoms from DNA. vt.edu The use of hybrid functionals, such as B3LYP, often improves the performance of BS-UDFT calculations by reducing the self-interaction error inherent in pure DFT functionals. mdpi.com
For systems where electron correlation is particularly strong or where a multiconfigurational description is essential (e.g., diradicals, excited states), more advanced methods like the Complete-Active-Space Self-Consistent-Field (CASSCF) are required. numberanalytics.comvt.edu CASSCF provides a qualitatively correct description of the electronic structure by performing a full configuration interaction (CI) within a selected "active space" of orbitals and electrons most relevant to the chemical process. molcas.orghuji.ac.il
The choice of the active space is a critical step in these calculations. numberanalytics.com It typically includes the orbitals undergoing significant changes, such as the σ and σ* or π and π* orbitals involved in bond breaking and formation. dipc.org While CASSCF correctly treats static correlation, it often misses a significant portion of the dynamic correlation. molcas.org To account for this, second-order perturbation theory is applied to the CASSCF wavefunction, a method known as CASPT2. numberanalytics.commolcas.org CASPT2 calculations provide more quantitative accuracy for energies and properties. koreascience.kr For example, comparative studies have shown that CASPT2 can provide more reliable energy barriers for fragmentation reactions compared to standard DFT methods, especially when diradical intermediates are involved. koreascience.kr
| Method | Primary Use Case | Strengths | Limitations | Reference |
|---|---|---|---|---|
| Broken-Symmetry DFT (BS-UDFT) | Open-shell singlet diradicals | Computationally efficient; provides good qualitative insights and geometries. | Requires spin decontamination; results can be functional-dependent. | mdpi.comresearchgate.net |
| CASSCF | Multiconfigurational systems (static correlation) | Provides a qualitatively correct wavefunction; essential for diradicals and excited states. | Lacks dynamic correlation, leading to quantitative errors in energies. | numberanalytics.commolcas.org |
| CASPT2 | High-accuracy energies for multiconfigurational systems | Includes dynamic correlation on top of a CASSCF reference; highly accurate. | Computationally very expensive; sensitive to the choice of active space. | numberanalytics.comkoreascience.kr |
Broken-Symmetry DFT for Diradical Character Analysis
Mechanistic Modeling and Transition State Analysis
Theoretical modeling extends beyond energetic calculations to provide detailed structural information about reaction pathways, including the nature of bond formation and the characterization of fleeting intermediates.
In cyclization reactions, the formation of new chemical bonds can occur simultaneously (synchronously) or in a stepwise fashion (asynchronously). Computational analysis of the transition state geometry is the primary tool for distinguishing between these pathways. For a concerted reaction, a single transition state connects reactants and products. The degree of asynchronicity can be judged by comparing the lengths of the forming bonds in the transition state structure.
For example, in the hexadehydro-Diels–Alder (HDDA) reaction, which transforms a diyne and a diynophile into a benzyne (B1209423) intermediate, DFT analysis of transition state geometries provides critical information about the nature of the cyclization. umn.edu By examining the bond lengths and atomic motions within the calculated transition state, researchers can determine whether the two new sigma bonds form in a concerted but asynchronous manner. This level of detail is crucial for understanding reaction selectivity and for designing new substrates with tailored reactivity. umn.edu
Many reactions involving hexa-1,4-diyn-3-ol and other diynols are catalyzed by transition metals. acs.orgfrontiersin.org The reaction mechanisms often involve transient organometallic intermediates that dictate the course and outcome of the transformation. frontiersin.orgnumberanalytics.com Computational chemistry is a powerful tool for elucidating the structure, bonding, and stability of these species. libretexts.org
In gold(I)-catalyzed cycloisomerization reactions of diynols, for example, DFT calculations can be used to model the proposed organometallic intermediates. frontiersin.org These calculations help to rationalize the observed reactivity, such as how the gold catalyst activates the alkyne moieties towards nucleophilic attack. frontiersin.org Theoretical models like the Dewar-Chatt-Duncanson framework can be used to understand the bonding between the metal d-orbitals and the ligand's π-orbitals. numberanalytics.com By calculating the energies of various proposed intermediates and the barriers connecting them, a complete catalytic cycle can be mapped out, providing insights that are often inaccessible through experimental means alone. frontiersin.org
Asynchronous Bond Formation in Cyclization Reactions
Prediction and Rationalization of Regioselectivity and Stereoselectivity
Computational chemistry has emerged as an indispensable tool for elucidating complex organic reaction mechanisms. numberanalytics.comrsc.org Methods like Density Functional Theory (DFT) allow for the detailed investigation of reaction pathways, transition states, and intermediates, providing critical insights into the factors that govern reaction outcomes. numberanalytics.comacs.org This is particularly valuable for reactions involving polyfunctional molecules like this compound, where multiple reactive sites can lead to a variety of products. By calculating the energy profiles of different potential pathways, researchers can predict and rationalize the observed regioselectivity and stereoselectivity. numberanalytics.comrsc.org
Computational Confirmation of Product Stability and Reaction Pathways
DFT calculations have been instrumental in confirming the stability of reaction products and validating proposed mechanistic pathways for reactions involving 1,4-diyn-3-ol and related compounds. These theoretical studies provide a molecule-by-molecule view of the reaction, revealing energy barriers and the structure of transient species that are often impossible to observe experimentally.
A notable example is the gold(I)-catalyzed [4+1] annulation of 1,4-diyn-3-ols with isoxazoles to form substituted pyrroles. bath.ac.ukacs.org DFT calculations were employed to understand the origin of the observed Z/E product selectivity, which was dependent on the substituents on the diynol. bath.ac.uk The study computationally evaluated the reaction pathways for both cyclopropyl- and H-substituted 1,4-diyn-3-ols. bath.ac.uk
The proposed mechanism involves several key steps:
Initial π-Coordination : The gold(I) catalyst coordinates to one of the alkyne moieties of the diynol. Calculations showed that for nonsymmetric diynols, the initial nucleophilic attack by the isoxazole (B147169) preferentially occurs at the less sterically hindered alkyne. bath.ac.ukrsc.org
Formation of Gold Carbene : The nucleophilic attack leads to the cleavage of the isoxazole N-O bond and the formation of an α-hydroxy imino gold carbene intermediate. rsc.org
1,2-Alkynyl Migration : This is a crucial step where the second alkyne group migrates. This carbene-induced migration leads to a propargyl gold species. rsc.org
Cyclization and Isomerization : Subsequent cyclization, protodeauration, and isomerization steps lead to the final pyrrole (B145914) products. bath.ac.uk
The computational analysis revealed that the product's stereochemistry (Z or E) is determined by the rotational barriers of different gold-assisted C-C double bond rotations in the intermediates. bath.ac.uk The relative free energy barriers for these rotations dictate which isomeric product is favored, thus explaining the substituent-dependent selectivity.
| Reaction Step | Reactant | Intermediate/Transition State | Product | Key Computational Finding |
| Au(I)-Catalyzed [4+1] Annulation | 1,4-Diyn-3-ol + Isoxazole | α-hydroxy imino gold carbene | Z- or E-pyrrole | The Z/E selectivity is controlled by the relative energy barriers of Au-assisted C=C bond rotations in a key intermediate. bath.ac.uk |
| Hexadehydro-Diels-Alder (HDDA) | Tethered yne-diyne | Diradical intermediate | Benzyne derivative | The reaction proceeds via a stepwise, diradical pathway rather than a concerted one, with low barriers for the final ring-closure. researchgate.net |
Another area where computational studies have provided clarity is in the hexadehydro-Diels-Alder (HDDA) reaction, a process that converts a triyne into a reactive benzyne intermediate. researchgate.net Although not directly involving this compound, the principles are highly relevant to diyne chemistry. DFT studies on various triyne substrates showed a preference for a stepwise, diradical pathway over a concerted mechanism. researchgate.net The calculations identified the transition state structures and confirmed that the rate-determining step is the initial bond formation. researchgate.net The subsequent ring-closure of the diradical intermediate was found to have a very low energy barrier, confirming the high reactivity of this intermediate and the stability of the final benzyne product. researchgate.net
These computational studies are vital for several reasons. They:
Confirm the plausibility of proposed reaction mechanisms by ensuring the calculated energy barriers are consistent with experimental conditions.
Explain the origins of selectivity by comparing the energy profiles of competing pathways. rsc.org
Identify the specific structures of short-lived intermediates and transition states. numberanalytics.com
Provide a predictive framework for designing new reactions and catalysts with desired selectivity. rsc.orgnih.gov
The synergy between experimental work and theoretical calculations provides a comprehensive understanding of reaction mechanisms, pushing the boundaries of synthetic chemistry. acs.org
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Catalytic Systems for Diynol Transformations
The transformation of diynols is heavily reliant on catalytic systems, and future research will prioritize the development of more sustainable and efficient catalysts. While gold acs.org and palladium mdpi.comresearchgate.net catalysts have proven effective, the focus is shifting towards catalysts based on more abundant and less toxic metals, as well as metal-free systems.
Recent studies have demonstrated the utility of various metal catalysts for diynol cyclizations. For instance, silver-catalysed cyclisation of specific 3-arylpenta-1,4-diyn-3-ols can produce benzothiazin-4-ol 1,1-dioxides stereoselectively. hud.ac.uk In contrast, using indium(III) triflate with a similar substrate can trigger a completely different cascade pathway, highlighting the catalyst's crucial role in directing reactivity. hud.ac.uk Gold(I) catalysts are particularly notable for their ability to activate alkynes under mild conditions, enabling complex transformations such as the construction of phenanthrene (B1679779) derivatives from 1,6-diyn-4-en-3-ols. acs.orgcolab.ws
The development of catalysts that can operate under greener conditions, such as in water or bio-based solvents, and that can be easily recovered and recycled, represents a significant area of future research. Furthermore, exploring the catalytic potential of earth-abundant metals like iron, copper, and zinc for diynol transformations is a key objective to enhance the sustainability and economic viability of these reactions. acs.orglookchem.com
Table 1: Examples of Catalytic Systems in Diynol-Related Transformations
| Catalyst System | Diynol Substrate Type | Product Type | Reference |
|---|---|---|---|
| Gold(I) / N-Oxide | 1,4-Diyn-3-ol derivatives | Functionalized Furans | acs.orgacs.org |
| Silver Acetate (AgOAc) | 3-[2-(N-arylsulfamoyl)phenyl]penta-1,4-diyn-3-ols | (Z)-1,2-Benzothiazin-4-ol 1,1-dioxides | hud.ac.uk |
| Indium(III) Triflate (In(OTf)3) | 1,5-Diphenyl-3-(2-tosylaminophenyl)penta-1,4-diyn-3-ol | Furo[2,3-c]quinoline | hud.ac.uk |
| Palladium Iodide / DPPE | Substituted Diynes | Benzofulvenes | acs.org |
Exploration of Green Chemistry Principles in Diynol Synthesis and Reactivity
Integrating the principles of green chemistry into the synthesis and transformation of diynols is a critical future direction. tradebe.comscienceinschool.org This involves a holistic approach to minimize environmental impact by considering all aspects of a chemical process.
Key principles applicable to diynol chemistry include:
Atom Economy : Designing reactions that maximize the incorporation of all reactant atoms into the final product is fundamental. acs.org Cascade reactions, which involve multiple bond-forming events in a single operation, are an excellent example of high atom economy, as they reduce the need for intermediate isolation and purification steps. researchgate.net
Use of Catalysis : Catalytic reagents are superior to stoichiometric ones as they are required in small amounts and can be recycled, minimizing waste. acs.orgyale.edu The development of highly selective catalysts for diynol transformations aligns with this principle.
Safer Solvents and Conditions : Research is focused on replacing hazardous organic solvents with greener alternatives like water or supercritical CO2. scienceinschool.org Additionally, running reactions at ambient temperature and pressure reduces energy consumption. tradebe.comyale.edu
Renewable Feedstocks : Exploring biosynthetic routes or utilizing renewable resources to produce diynol precursors is a long-term goal for sustainable chemistry. tradebe.comscienceinschool.org
Waste Prevention : Designing synthetic pathways that prevent waste generation is preferable to treating waste after it has been created. tradebe.com Metal-free cascade reactions, such as the TFA-promoted synthesis of benzo[b]fluorenes from 1,5-diynols, exemplify this approach by avoiding metallic waste streams. acs.org
Future efforts will focus on designing synthetic routes to hexa-1,4-diyn-3-ol and its derivatives that are inherently safer, more energy-efficient, and generate minimal waste.
Advanced Mechanistic Elucidation through Synergistic Experimental and Computational Techniques
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. solubilityofthings.com The future of mechanistic studies in diynol chemistry lies in the synergy between advanced experimental techniques and high-level computational modeling. fiveable.me
Computational Methods: Density Functional Theory (DFT) calculations have become an indispensable tool for studying diynol reactions. nih.gov DFT allows researchers to model reaction pathways, visualize transition states, and calculate activation barriers. fiveable.meresearchgate.net For instance, DFT studies on gold-catalyzed reactions of 1,4-diyn-3-ol derivatives have helped to rationalize the observed product selectivity by comparing different potential mechanistic pathways, such as a 1,2-alkynyl migration versus a hydride shift. acs.org Similarly, DFT calculations have been used to support the proposed mechanism for the formation of sulfonylated benzo[b]fluorenes from 1,5-diynols, which involves a cascade of dehydration, sulfonylation, allenylation, and cyclization steps. acs.orgresearchgate.net
Experimental Techniques: These computational predictions are validated and complemented by experimental data. fiveable.me
Spectroscopy: Advanced spectroscopic methods, such as time-resolved spectroscopy, can help identify transient intermediates that exist for only fractions of a second. fiveable.me
Isotope Labeling: Isotope-labeling experiments are powerful for tracing the path of atoms throughout a reaction, providing concrete evidence for proposed mechanisms. Such experiments have been crucial in supporting the oxygen transfer mechanism in gold-catalyzed furan (B31954) synthesis from diynols. acs.orgacs.org
Kinetic Studies: Measuring reaction rates under various conditions provides critical data that helps to distinguish between different mechanistic possibilities. solubilityofthings.com
The combined use of these techniques provides a comprehensive picture of the reaction mechanism, enabling chemists to design more efficient and selective syntheses. umn.edu
Expanding the Scope and Efficiency of Cascade Transformations involving Diynols
Cascade reactions, where a single synthetic operation triggers the formation of multiple chemical bonds, are a highly efficient method for building molecular complexity from simple precursors like diynols. rsc.org This approach minimizes waste, time, and resources by avoiding the isolation of intermediates. researchgate.net Future research will focus on expanding the portfolio of known cascade reactions and improving their efficiency and scope.
Diynols have proven to be exceptionally versatile substrates for cascade cyclizations, leading to a variety of complex polycyclic and heterocyclic structures. rsc.org For example:
Benzo[b]fluorenes: Trifluoroacetic acid (TFA) can promote a cascade reaction of 1,5-diynols with sodium sulfinates to yield sulfonylated benzo[b]fluorenes. acs.org A similar catalyst-free approach using (RO)2P(O)SH also yields complex benzo[b]fluorenyl derivatives. nih.gov
Phenanthrenes: Gold catalysts can initiate a cascade involving a Friedel-Crafts reaction, furan-yne cyclization, and heteroenyne metathesis to construct highly substituted phenanthrenes. colab.ws
Heterocycles: Silver and indium catalysts have been used to mediate cascade cyclizations of functionalized penta-1,4-diyn-3-ols to produce novel nitrogen- and sulfur-containing heterocycles. hud.ac.uk
A major goal is to enhance the predictability and control of these cascades. This involves designing substrates and catalysts that can selectively favor one reaction pathway over others, leading to a single desired product with high yield and stereoselectivity. The development of asymmetric cascade reactions to produce chiral molecules from achiral diynols is also a significant and challenging frontier. researchgate.net
Potential Applications in Advanced Materials Science (e.g., Diynes in Polymer Chemistry, Photoswitches)
The rigid, linear structure and rich electron density of the diyne functionality make compounds like this compound attractive building blocks for advanced materials. fiveable.me Their unique electronic and structural properties are being explored for applications in polymer chemistry, molecular electronics, and photoswitchable devices. ontosight.aiicl-group.com
Polymer Chemistry: Diynes can be incorporated into polymer backbones to create materials with enhanced optical and electronic properties. ontosight.ai The conjugated system of the diyne unit can facilitate electron delocalization, leading to conductive or semi-conductive polymers. fiveable.me Furthermore, the reactivity of the alkyne groups allows for post-polymerization modification or cross-linking to tune the material's properties. The hydroboration of diynes, for example, can lead to the formation of organoboron polymers with potential applications in optoelectronics. rsc.org
Molecular Photoswitches: A molecular photoswitch is a molecule that can be reversibly converted between two or more stable states by light. This property is highly sought after for applications in data storage, molecular machines, and smart materials. researchgate.net The diyne unit has been used as a rigid spacer in photoswitchable molecules, such as molecular tweezers, where light-induced isomerization controls the binding of a substrate. nih.gov The enediyne moiety is a core component in some photoswitches, where its isomerization can be controlled through various chemical interactions, including hydrogen or halogen bonding. diva-portal.org Dihydroazulene (DHA) photoswitches, which can be synthesized using diyne-containing precursors, are another promising class of photochromic molecules for advanced materials. researchgate.netresearchgate.net
Future research will focus on synthesizing novel diynol-derived polymers and photoswitches with tailored properties, such as specific absorption wavelengths, high switching quantum yields, and robust stability, to meet the demands of next-generation technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
